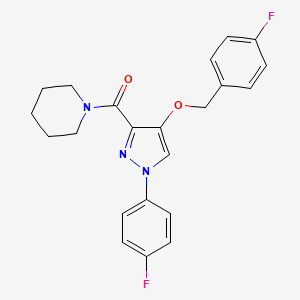
(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21F2N3O2 and its molecular weight is 397.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazole ring, which is known for its diverse biological activities.
- A piperidine moiety that contributes to its pharmacological profile.
- Two fluorobenzyl substituents that may enhance lipophilicity and receptor affinity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, notably acetylcholinesterase (AChE). Inhibition of AChE is crucial in the treatment of neurodegenerative conditions such as Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that the fluorine substituents play a pivotal role in enhancing enzyme binding affinity .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Similar derivatives have demonstrated activity against a range of bacterial strains, suggesting that modifications to the piperidine or pyrazole rings can lead to enhanced antibacterial efficacy. This activity is attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
| Study | Findings |
|---|---|
| Kumar et al. (2020) | Demonstrated that pyrazole derivatives showed significant anticancer activity in vitro against MCF-7 cells, with IC50 values in the low micromolar range. |
| Omar et al. (2016) | Reported that piperidine derivatives exhibited potent AChE inhibition, with select compounds achieving over 80% inhibition at 10 µM concentrations. |
| Zhang et al. (2019) | Identified antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL for various derivatives. |
The proposed mechanisms for the biological activities of this compound include:
- Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to cancer cell death.
- Enzyme Interaction : Binding to active sites of enzymes like AChE, resulting in altered enzymatic activity.
- Membrane Disruption : Interfering with bacterial membranes, leading to cell lysis.
属性
IUPAC Name |
[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2/c23-17-6-4-16(5-7-17)15-29-20-14-27(19-10-8-18(24)9-11-19)25-21(20)22(28)26-12-2-1-3-13-26/h4-11,14H,1-3,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBKTSHNYGZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














